molecular formula C16H10BrNO2 B5824364 (3Z)-5-(4-bromophenyl)-3-(pyridin-3-ylmethylidene)furan-2-one

(3Z)-5-(4-bromophenyl)-3-(pyridin-3-ylmethylidene)furan-2-one

Cat. No.: B5824364
M. Wt: 328.16 g/mol
InChI Key: MAJGGPLABDVJHD-JYRVWZFOSA-N
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Description

(3Z)-5-(4-bromophenyl)-3-(pyridin-3-ylmethylidene)furan-2-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by the presence of a bromophenyl group, a pyridinylmethylidene group, and a furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(4-bromophenyl)-3-(pyridin-3-ylmethylidene)furan-2-one typically involves the condensation of 4-bromobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyrrolidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(4-bromophenyl)-3-(pyridin-3-ylmethylidene)furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furanone oxides, while reduction can produce furanone alcohols.

Scientific Research Applications

(3Z)-5-(4-bromophenyl)-3-(pyridin-3-ylmethylidene)furan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-5-(4-bromophenyl)-3-(pyridin-3-ylmethylidene)furan-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl and pyridinylmethylidene groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(4-chlorophenyl)-3-(pyridin-3-ylmethylidene)furan-2-one
  • (3Z)-5-(4-fluorophenyl)-3-(pyridin-3-ylmethylidene)furan-2-one
  • (3Z)-5-(4-methylphenyl)-3-(pyridin-3-ylmethylidene)furan-2-one

Uniqueness

(3Z)-5-(4-bromophenyl)-3-(pyridin-3-ylmethylidene)furan-2-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3Z)-5-(4-bromophenyl)-3-(pyridin-3-ylmethylidene)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-14-5-3-12(4-6-14)15-9-13(16(19)20-15)8-11-2-1-7-18-10-11/h1-10H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJGGPLABDVJHD-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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